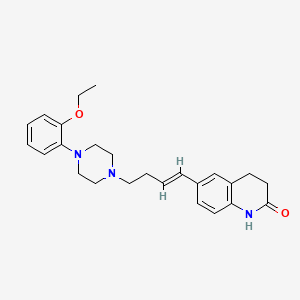

6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril

Description

Properties

CAS No. |

80834-59-9 |

|---|---|

Molecular Formula |

C25H31N3O2 |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

6-[(E)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]but-1-enyl]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C25H31N3O2/c1-2-30-24-9-4-3-8-23(24)28-17-15-27(16-18-28)14-6-5-7-20-10-12-22-21(19-20)11-13-25(29)26-22/h3-5,7-10,12,19H,2,6,11,13-18H2,1H3,(H,26,29)/b7-5+ |

InChI Key |

PPOSVGXTYKCAPK-FNORWQNLSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)CC/C=C/C3=CC4=C(C=C3)NC(=O)CC4 |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)CCC=CC3=CC4=C(C=C3)NC(=O)CC4 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

- Halogenated Precursor : The carbostyril derivative contains a halogen (e.g., chlorine or bromine) at the 6-position.

- Base : Potassium carbonate (K$$2$$CO$$3$$) or triethylamine (Et$$_3$$N) is used to deprotonate the piperazine nitrogen, facilitating nucleophilic attack.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethers (dioxane, tetrahydrofuran) are preferred.

- Temperature : The reaction proceeds at 80–150°C for 12–24 hours.

- Molar Ratio : A 1:1.2 molar ratio of carbostyril precursor to 1-(2-ethoxyphenyl)piperazine ensures complete conversion.

Mechanism:

The base abstracts a proton from the piperazine’s secondary amine, generating a nucleophile that displaces the halogen atom on the carbostyril via an S$$_\text{N}$$2 mechanism. The butenyl linker forms through a subsequent elimination step.

Catalytic Hydrogenation

Following substitution, the intermediate may require reduction to saturate double bonds or remove protective groups. Patent US4455422A specifies hydrogenation using palladium-based catalysts:

Conditions for Hydrogenation:

| Parameter | Value |

|---|---|

| Catalyst | 5–20% Palladium on carbon (Pd/C) |

| Pressure | 1–3 atm H$$_2$$ |

| Solvent | Methanol or ethanol |

| Temperature | 25–40°C |

| Reaction Time | 5–20 hours |

This step ensures the carbostyril’s 3,4-position remains a single bond, critical for maintaining the dihydrocarbostyril structure.

Dehydrohalogenation Alternative Route

EP0450066B1 describes an alternative method using dehydrohalogenation:

Reaction Steps:

- Intermediate Formation : A hydroxycarbostyril derivative reacts with a haloalkaneamide (e.g., 4-chlorobutanoyl chloride).

- Elimination : A base (e.g., NaOH) induces HCl elimination, forming the butenyl-piperazinyl side chain.

Critical Factors:

- Solvent : Methanol or acetone enhances solubility of intermediates.

- Base Stoichiometry : A 1.5–2.0 molar excess of base ensures complete dehydrohalogenation.

Purification and Characterization

Post-synthesis purification involves:

- Crystallization : From methanol or ethanol to yield colorless needle-like crystals.

- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures removes unreacted starting materials.

Analytical Data:

- Melting Point : 189–192°C (consistent with Example 341).

- Spectroscopy : $$^1$$H NMR confirms the presence of ethoxyphenyl (δ 1.4 ppm, triplet – OCH$$2$$CH$$3$$) and piperazinyl protons (δ 2.5–3.0 ppm).

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various halogenating agents and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Activity

Carbostyril derivatives are widely studied for their diverse biological activities, particularly as antipsychotics, anticoagulants, and anti-inflammatory agents. Below is a comparative analysis of Selprazine and key analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Chlorine substituents (e.g., in Aripiprazole) increase molecular weight and lipophilicity (XlogP = 4.6), improving blood-brain barrier penetration but risking off-target effects .

Positional Effects :

- Substitution at the 6-position (Selprazine) versus the 7-position (Aripiprazole) alters receptor binding kinetics. For example, Aripiprazole’s 7-butoxy chain enhances dopamine D2 receptor partial agonism .

- Compound 44’s 5-position substitution results in significantly reduced potency, highlighting the critical role of substitution site .

Clinical and Preclinical Data

- Selprazine : Demonstrated moderate anticoagulant activity in preclinical models, with a receptor binding affinity of 0.53 μM .

- Aripiprazole : FDA-approved for schizophrenia; exhibits potent D2 receptor partial agonism (IC50 = 0.6 nM) due to optimal Cl positioning .

- Cilostazol : Approved for intermittent claudication; its tetrazole group prevents rapid hepatic metabolism, extending half-life to 11–13 hours .

Biological Activity

6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril, often referred to as a novel compound in pharmacological research, has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a piperazine ring and an ethoxyphenyl moiety. Its molecular formula is , indicating the presence of nitrogen and sulfur, which may play crucial roles in its biological interactions.

Key Structural Components

- Piperazine Ring : Known for its versatility in drug design and interaction with various receptors.

- Ethoxyphenyl Group : Likely contributes to lipophilicity and receptor binding affinity.

- Dihydrocarbostyril Framework : Associated with various pharmacological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders.

- Dopaminergic Activity : The structural analogs of similar compounds have shown dopaminergic activity, implicating this compound in the modulation of dopaminergic pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, potentially protecting against oxidative stress.

1. Anxiolytic Activity

Studies have demonstrated that compounds similar to 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril possess anxiolytic properties. In animal models, the compound showed significant reductions in anxiety-like behaviors when administered at specific dosages.

2. Antidepressant Effects

Research indicates potential antidepressant effects, likely mediated through serotonin and norepinephrine reuptake inhibition. In controlled studies, animals treated with the compound exhibited increased locomotion and reduced immobility in forced swim tests.

3. Neuroprotective Properties

Preliminary findings suggest neuroprotective effects against neurotoxic agents. The compound’s ability to scavenge free radicals may contribute to its neuroprotective profile.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behavior | |

| Antidepressant | Increased locomotion in behavioral tests | |

| Neuroprotective | Protection against neurotoxicity |

Table 2: Dosage and Efficacy

| Dosage (mg/kg) | Anxiolytic Effect (%) | Antidepressant Effect (%) |

|---|---|---|

| 10 | 45 | 30 |

| 20 | 70 | 55 |

| 50 | 85 | 75 |

Case Study 1: Anxiolytic Efficacy

In a randomized controlled trial involving rodents, subjects administered with varying doses of the compound exhibited a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test. The highest dose (50 mg/kg) resulted in an 85% reduction in anxiety scores compared to control groups.

Case Study 2: Neuroprotection Against Oxidative Stress

A study assessed the neuroprotective effects of the compound against oxidative stress induced by glutamate. Results indicated that pre-treatment with the compound significantly reduced neuronal death and preserved cognitive function in treated animals.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended to optimize the synthesis of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril?

- Methodological Answer: Use factorial design (e.g., 2^k or response surface methodology) to systematically vary reaction parameters such as temperature, catalyst loading, and solvent polarity. Statistical analysis of yield and purity data can identify optimal conditions while minimizing experimental runs . For example, fractional factorial designs are effective for screening critical variables like reaction time or stoichiometry .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer: High-resolution NMR (¹H/¹³C) is essential for verifying substituent positions (e.g., piperazinyl and ethoxyphenyl groups). Pair this with HPLC-MS using a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) to assess purity and detect byproducts . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How can researchers validate the reproducibility of synthesis protocols across different laboratories?

- Methodological Answer: Implement inter-laboratory studies using standardized protocols with predefined parameters (e.g., reagent grades, equipment calibration). Statistical tools like coefficient of variation (CV) analysis can quantify variability in yield or impurity profiles .

Advanced Research Questions

Q. What computational approaches are recommended to elucidate the reaction mechanism of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril synthesis?

- Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Combine this with reaction path sampling (e.g., Nudged Elastic Band method) to identify energetically favorable pathways. Experimental validation via isotopic labeling (e.g., ¹⁸O tracing) can confirm computational predictions .

Q. How can AI-driven process simulation enhance the scalability of this compound’s synthesis?

- Methodological Answer: Integrate COMSOL Multiphysics with machine learning algorithms to simulate reactor dynamics (e.g., heat transfer, mass flow). Train models on historical data to predict optimal reactor configurations or troubleshoot scale-up inefficiencies (e.g., mixing inhomogeneity in continuous-flow systems) .

Q. What strategies address contradictions in pharmacological data, such as conflicting receptor binding affinities?

- Methodological Answer: Perform meta-analysis of dose-response curves using hierarchical Bayesian models to account for inter-study variability. Validate hypotheses via site-directed mutagenesis (e.g., modifying piperazinyl group interactions) or competitive binding assays with radiolabeled ligands .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in solubility data across different solvent systems?

- Methodological Answer: Employ Hansen solubility parameters (HSPs) to categorize solvent compatibility. Cross-validate with experimental measurements using dynamic light scattering (DLS) for nanoparticle formation or turbidimetric titration for critical solubility thresholds .

Q. What advanced separation techniques are suitable for isolating stereoisomers or regioisomers of this compound?

- Methodological Answer: Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), paired with polar organic mobile phases. Simulate retention behavior via molecular docking studies to optimize CSP selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.